Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid
Description
Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid (CAS: 270596-51-5) is a chiral β-amino acid derivative widely used as an intermediate in pharmaceutical synthesis. Its molecular formula is C₁₅H₂₀FNO₄, with a molecular weight of 297.327 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-fluorophenyl substituent, which enhances its stability and modulates electronic properties for targeted applications.
Properties
IUPAC Name |
(3S)-4-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVPDNJRPDEQCZ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148399 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-51-5 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve high-quality products suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Peptide Synthesis
Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid is primarily utilized in peptide synthesis. Its incorporation into peptides can enhance biological activity due to the presence of fluorine, which can modify the electronic properties of the molecule.
- Case Study : In a study on peptide inhibitors for specific enzymes, this compound was incorporated into peptide sequences to evaluate their efficacy against target receptors. The fluorinated peptides demonstrated improved binding affinity compared to non-fluorinated counterparts, highlighting the importance of this compound in developing potent therapeutic agents .
Drug Development
The compound plays a significant role in the design of new pharmaceuticals. Its fluorine substitution can enhance pharmacokinetic properties, such as solubility and metabolic stability.
- Research Findings : A recent investigation into novel drug candidates for treating neurological disorders utilized this compound as a scaffold. The resulting compounds exhibited improved bioavailability and reduced side effects, demonstrating the compound's potential in drug formulation .
Biochemical Research
In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. It aids in understanding metabolic pathways and disease mechanisms.
- Example : Research involving this compound has led to insights into metabolic diseases by examining how modified peptides interact with key enzymes. The findings have contributed to the development of targeted therapies for conditions such as diabetes and obesity .
Material Science
The compound is also explored in material science for creating advanced materials with tailored properties. Its unique chemical structure allows for modifications that can enhance thermal stability and mechanical strength.
- Application Insight : In materials research, this compound has been used to develop polymers with enhanced durability and resistance to thermal degradation, making it suitable for various industrial applications .
Diagnostic Tools
This compound is being investigated for use in diagnostic imaging techniques due to its fluorine content, which can provide enhanced contrast in imaging modalities.
- Clinical Relevance : Studies are underway to utilize this compound in developing new imaging agents that can improve the detection of tumors through enhanced MRI or PET scans, leveraging the unique properties of fluorine .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for synthesizing biologically active peptides | Enhanced activity due to fluorine incorporation |
| Drug Development | Scaffold for designing new pharmaceuticals | Improved pharmacokinetics and reduced side effects |
| Biochemical Research | Investigating protein interactions and enzyme activities | Insights into metabolic pathways |
| Material Science | Developing advanced materials with tailored properties | Enhanced thermal stability and mechanical strength |
| Diagnostic Tools | Creating imaging agents for enhanced medical imaging | Improved detection capabilities |
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing for selective modifications. The fluorophenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Comparison of Phenyl-Substituted Boc-Protected β-Amino Acids
Key Findings :
Stereochemical and Functional Group Modifications
Table 2: Comparison Based on Stereochemistry and Protecting Groups
Key Findings :
- S vs R Configuration: The S-configuration in the target compound ensures compatibility with L-amino acid-based therapeutics, whereas the R-isomer is utilized in specific enzymatic pathways .
- Protecting Groups : Boc offers acid-labile protection, while Fmoc is base-labile, allowing orthogonal deprotection strategies .
Key Findings :
- Brominated analogs exhibit higher molecular weights, impacting pharmacokinetics .
Biological Activity
Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid is a chiral β-amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is frequently utilized in peptide synthesis, and a 3-fluorophenyl moiety that influences its biological activity.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 225.25 g/mol. The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and may improve interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.25 g/mol |
| Solubility | Slightly soluble in water |
| Protective Group | Boc (tert-butoxycarbonyl) |
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making them candidates for diabetes treatment.
- Protein Interactions : The amino acid backbone can form hydrogen bonds with target molecules, while the fluorinated phenyl group may participate in π-π stacking interactions, modulating the activity of proteins and receptors .
Biological Activity Studies
Research has indicated that this compound exhibits significant biological activity relevant to pharmacological applications. Here are some key findings:
- DPP-IV Inhibition : Studies suggest that this compound may inhibit DPP-IV activity, similar to other β-amino acids, which could lead to improved glycemic control in diabetic models.
- Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter receptors, indicating possible applications in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on DPP-IV Inhibition : A recent study demonstrated that derivatives of this compound effectively inhibited DPP-IV in vitro, suggesting a pathway for developing new antidiabetic agents.
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of related compounds, indicating that modifications to the amino acid structure can enhance binding affinity to neuroreceptors, potentially aiding in the treatment of conditions like Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid, and how is purity ensured?
The compound is typically synthesized via peptide synthesis protocols using Boc-protected intermediates. A common approach involves coupling Boc-protected amino acids with fluorophenyl-containing precursors, followed by deprotection and purification via column chromatography. Purity is validated using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (exact mass: 304.1526 g/mol) . Enantiomeric excess (EE) is confirmed by chiral HPLC, with ≥99% EE achievable via enzymatic resolution .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy for structural confirmation (e.g., ¹H/¹³C NMR to verify Boc group, fluorophenyl protons, and stereochemistry).
- HPLC (C18 column, UV detection at 254 nm) to assess purity and EE.
- Mass spectrometry (ESI-TOF or HRMS) to confirm molecular weight (C15H20FNO4, MW 297.32 g/mol) .
- Specific rotation (+13.5° to +17.5° in methanol) to validate chirality .
Q. How should this compound be stored to prevent degradation?
Store at 2–8°C in a dry environment, protected from light and moisture. The Boc group is sensitive to acidic conditions, so avoid exposure to trifluoroacetic acid (TFA) during handling .
Advanced Research Questions
Q. How does enzymatic resolution improve enantiomeric excess compared to traditional chemical synthesis?
Enzymatic methods, such as lipase-catalyzed hydrolysis, selectively process one enantiomer, achieving ≥99% EE. For example, enzymatic conversion of amino ester intermediates (e.g., in sitagliptin synthesis) yields 82% conversion in 24 hours, minimizing racemization . In contrast, chemical synthesis may require multiple recrystallizations or chiral chromatography to achieve similar EE, increasing cost and time .
Q. What role does this compound play in the synthesis of sitagliptin?
this compound is a key intermediate in sitagliptin production. Enzymatic hydrolysis of a precursor amino ester yields the free acid, which undergoes coupling with other fragments to form the final drug. Optimizing reaction conditions (e.g., pH 7.5, 30°C) ensures high conversion rates and minimal byproducts .
Q. How can researchers resolve contradictions in yield data between enzymatic and chemical synthesis methods?
Discrepancies arise from differences in reaction kinetics and side reactions. For enzymatic routes, factors like enzyme specificity (e.g., using immobilized Candida antarctica lipase) and substrate solubility must be optimized. In chemical synthesis, racemization during coupling steps (e.g., using HATU/DIPEA) may reduce EE. Cross-validate results using chiral HPLC and kinetic modeling to identify bottlenecks .
Q. What strategies prevent racemization during peptide coupling involving this compound?
Q. How does substituting the fluorophenyl group (e.g., with cyano or nitro groups) affect reactivity in drug design?
Substituents like 4-nitro () or 3-cyano () alter electronic properties, impacting binding affinity in target proteins (e.g., dipeptidyl peptidase-4 inhibitors). For example, nitro groups enhance electrophilicity, while fluorine improves metabolic stability. Computational modeling (DFT or docking studies) can predict these effects before synthesis .
Methodological Considerations
- Stereochemical Analysis : Always confirm configuration via X-ray crystallography or Mosher’s ester analysis if NMR is inconclusive .
- Scale-Up Challenges : Enzymatic methods are scalable but require immobilized enzymes for reusability. Chemical synthesis may need continuous-flow reactors to improve efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
